(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
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Overview
Description
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinothiazole ring and a chloroaniline moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinothiazole Ring: The synthesis begins with the preparation of the morpholinothiazole ring. This can be achieved by reacting 4-methylmorpholine with a suitable thiazole precursor under controlled conditions.
Introduction of the Chloroaniline Moiety: The next step involves the introduction of the chloroaniline moiety. This can be done by reacting the morpholinothiazole intermediate with 3-chloroaniline in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the formation of the this compound by treating the intermediate with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline: The non-hydrochloride form of the compound.
3-chloroaniline derivatives: Compounds with similar chloroaniline moieties.
Morpholinothiazole derivatives: Compounds with similar morpholinothiazole rings.
Uniqueness
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS.ClH/c1-11-10-20-14(16-13-4-2-3-12(15)9-13)18(11)17-5-7-19-8-6-17;/h2-4,9-10H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHEXUQNJSOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC(=CC=C2)Cl)N1N3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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